1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyridine core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of methoxy and pyridinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors for the stepwise synthesis.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indeno(1,2-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for various diseases.
Biological Studies: Investigation of their biological activities and mechanisms of action.
Industrial Applications: Use as intermediates in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine derivatives involves interaction with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-: Another derivative with different substituents.
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(2-pyridinyl)-: A similar compound with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7,8-dimethoxy-5-(3-pyridinyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other derivatives.
Properties
CAS No. |
88763-58-0 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4aR,5S,9bR)-7,8-dimethoxy-5-pyridin-3-yl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-9-14-15(10-17(16)23-2)19-13(6-4-8-21-19)18(14)12-5-3-7-20-11-12/h3,5,7,9-11,13,18-19,21H,4,6,8H2,1-2H3/t13-,18+,19-/m1/s1 |
InChI Key |
CBPNGLZMKPRBBU-ZNZDAUKMSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]3[C@H](CCCN3)[C@@H](C2=C1)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C2C3C(CCCN3)C(C2=C1)C4=CN=CC=C4)OC |
Origin of Product |
United States |
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